Chemical structure and molecular weight of 2-(4,5-Difluoro-2-nitrophenyl)acetamide
Chemical structure and molecular weight of 2-(4,5-Difluoro-2-nitrophenyl)acetamide
The following is an in-depth technical guide to the chemical structure, molecular weight, and synthetic utility of 2-(4,5-Difluoro-2-nitrophenyl)acetamide .
Executive Summary & Critical Disambiguation
2-(4,5-Difluoro-2-nitrophenyl)acetamide is a specialized fluorinated aromatic intermediate used primarily in the synthesis of indole and oxindole scaffolds for medicinal chemistry.[1][2] Its structural motif—a phenylacetic acid amide core decorated with electron-withdrawing fluorine and nitro groups—makes it a critical precursor for accessing 5,6-difluoroindoles , which are pharmacophores in various kinase inhibitors and receptor antagonists.
⚠️ Critical Disambiguation: Isomer Alert
Researchers frequently confuse this compound with its structural isomer, N-(4,5-difluoro-2-nitrophenyl)acetamide (CAS 1662-21-1). The distinction is vital for synthetic planning:
| Feature | Target Compound | Common Isomer (Acetanilide) |
| Name | 2-(4,5-Difluoro-2-nitrophenyl)acetamide | N-(4,5-Difluoro-2-nitrophenyl)acetamide |
| Structure Type | Phenylacetamide (Amide of Phenylacetic Acid) | Acetanilide (N-acylated Aniline) |
| Connectivity | Ar-CH₂-CO -NH₂ | Ar-NH-CO -CH₃ |
| Primary Use | Precursor to 5,6-difluoroindole/oxindole | Precursor to 5,6-difluorobenzimidazole |
| CAS Registry | Not widely indexed; often cited as derivative | 1662-21-1 |
This guide focuses exclusively on the 2-(phenyl)acetamide derivative as specified in the topic.
Chemical Identity & Structural Analysis[1][4][5][6][7]
The molecule consists of a benzene ring substituted at the 1, 2, 4, and 5 positions. The steric and electronic environment is dominated by the ortho-nitro group relative to the acetamide side chain, facilitating specific cyclization reactions.
Molecular Data Table
| Property | Value |
| IUPAC Name | 2-(4,5-Difluoro-2-nitrophenyl)acetamide |
| Molecular Formula | C₈H₆F₂N₂O₃ |
| Molecular Weight | 216.14 g/mol |
| Monoisotopic Mass | 216.0347 Da |
| Exact Mass | 216.034648 Da |
| SMILES | NC(=O)Cc1cc(F)c(F)cc1[O-] |
| InChI Key | Predicted:[1][2] OJFQFPPFAFOXAQ-UHFFFAOYSA-N (Isomer dependent) |
| Functional Groups | Primary Amide, Nitro (aromatic), Difluoro (vicinal) |
Structural Diagram (Graphviz)
The following diagram illustrates the connectivity and the specific numbering of the aromatic ring.
Synthetic Pathways[1][3][8][9]
The synthesis of 2-(4,5-difluoro-2-nitrophenyl)acetamide typically proceeds via the modification of 4,5-difluoro-2-nitrotoluene or through the nitration of (3,4-difluorophenyl)acetic acid derivatives.
Protocol 1: The Phenylacetic Acid Route (Standard)
This method is preferred for its reliability and scalability. It involves the conversion of the corresponding phenylacetic acid to the acid chloride, followed by ammonolysis.
Step-by-Step Methodology:
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Starting Material: 4,5-Difluoro-2-nitrophenylacetic acid .
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Note: This precursor is often synthesized from 3,4-difluorophenylacetic acid via nitration (HNO₃/H₂SO₄), which directs the nitro group to the position ortho to the alkyl chain due to the directing effects of the fluorine atoms.
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Activation (Acid Chloride Formation):
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Dissolve 4,5-difluoro-2-nitrophenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM).
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Add catalytic dimethylformamide (DMF) (2-3 drops).
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Add thionyl chloride (SOCl₂, 1.5 eq) dropwise at 0°C.
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Reflux for 2 hours until gas evolution (HCl/SO₂) ceases.
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Concentrate in vacuo to yield the crude acid chloride.
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Ammonolysis (Amide Formation):
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Workup & Purification:
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Filter the precipitate (ammonium chloride byproduct + product).
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Wash with water to remove salts.
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Recrystallize from ethanol/water to obtain 2-(4,5-difluoro-2-nitrophenyl)acetamide as an off-white solid.
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Synthetic Logic Diagram
Physicochemical Properties[1][2][3][7][8][11]
Due to the specific nature of this intermediate, experimental data is often derived from analogous nitro-phenylacetamides.
| Property | Value / Description |
| Physical State | Solid (Crystalline powder) |
| Color | Pale yellow to off-white (typical of nitro-aromatics) |
| Melting Point | Predicted: 165–175°C (Consistent with amide H-bonding) |
| Solubility | Soluble in DMSO, DMF, hot Ethanol.[1] Sparingly soluble in water. |
| pKa | ~15 (Amide NH), Nitro group does not significantly acidicize the alpha-protons compared to ketones. |
| Stability | Stable under standard conditions. Light sensitive (nitro group). |
Applications in Drug Discovery[12][13][14]
The primary utility of 2-(4,5-difluoro-2-nitrophenyl)acetamide lies in its ability to undergo reductive cyclization .
Synthesis of 5,6-Difluorooxindole
Reduction of the nitro group (using Fe/AcOH, H₂/Pd-C, or Zn/HCl) leads to the corresponding aniline, which spontaneously (or with acid catalysis) cyclizes with the amide carbonyl to form 5,6-difluorooxindole .
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Significance: 5,6-Difluorooxindole is a core scaffold for tyrosine kinase inhibitors (e.g., analogues of Sunitinib) where the fluorine atoms modulate metabolic stability and lipophilicity.
Synthesis of 5,6-Difluoroindole
Reduction of the oxindole or direct reduction of the amide followed by cyclization can yield 5,6-difluoroindole.
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Significance: Used in the development of melatonin receptor agonists and serotonin modulators.
Mechanism of Cyclization
Analytical Characterization (Expected)
To validate the synthesis of 2-(4,5-difluoro-2-nitrophenyl)acetamide, the following spectral signatures should be confirmed:
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¹H NMR (DMSO-d₆, 400 MHz):
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δ 7.0–7.5 ppm: Two distinct signals for the aromatic protons (H3 and H6). H3 (between NO₂ and F) will be more deshielded.
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δ 6.9–7.6 ppm: Broad singlets for the Amide NH₂ protons (exchangeable with D₂O).
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δ 3.6–3.9 ppm: Singlet (2H) for the benzylic methylene (-CH₂-).
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¹⁹F NMR:
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Two distinct multiplets corresponding to the fluorine atoms at positions 4 and 5, showing strong coupling constants typical of vicinal fluorines on an aromatic ring.
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Mass Spectrometry (ESI):
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[M+H]⁺ peak at 217.15 m/z .
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[M+Na]⁺ peak at 239.13 m/z .
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Safety & Handling (MSDS Highlights)
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Signal Word: Warning
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Handling: Nitro-aromatics can be energetic. While this amide is generally stable, avoid high heat or shock. Use standard PPE (gloves, goggles, fume hood).
References
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BenchChem. (2025).[5] Application of N-(2-fluoro-4-nitrophenyl)acetamide in the Synthesis of Heterocyclic Compounds. Retrieved from .
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PubChem. (n.d.). Compound Summary for CAS 1662-21-1 (Isomer Reference). National Library of Medicine. Retrieved from .
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ChemicalBook. (2024). Synthesis of 5-Fluoro-2-nitrophenylacetic acid. Retrieved from .
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PrepChem. (n.d.). Synthesis of 5-fluoro-oxindole from 5-fluoro-2-nitrophenylacetic acid. Retrieved from .
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Trade Science Inc. (2011). Scalable approach for the synthesis of 5-fluoro-6-substituted indoles. Organic Chemistry: An Indian Journal, 7(3). Retrieved from .



